![molecular formula C50H65O6P B12512626 10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12512626.png)
10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a complex organic molecule characterized by its unique pentacyclic structure and multiple tert-butyl and methoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves multiple steps, including the formation of the pentacyclic core and the introduction of the tert-butyl and methoxy groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides or peroxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium, platinum).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce alcohols or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide: has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating signaling pathways, such as oxidative stress response or inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pentacyclic structures with tert-butyl and methoxy substituents, such as:
- 3-(3,5-ditert-butyl-4-hydroxyphenyl)-2-(4-methoxyphenyl)-2-propenenitrile
- 2,6-di-tert-butyl-4-methylphenol
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness
The uniqueness of 10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide lies in its specific pentacyclic structure and the combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C50H65O6P |
|---|---|
Molekulargewicht |
793.0 g/mol |
IUPAC-Name |
10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide |
InChI |
InChI=1S/C50H65O6P/c1-47(2,3)37-24-23-34(42(46(37)54-14)50(10,11)12)36-26-30-20-16-18-22-33(30)41-40-32-21-17-15-19-29(32)25-35(43(40)55-57(51,52)56-44(36)41)31-27-38(48(4,5)6)45(53-13)39(28-31)49(7,8)9/h23-28H,15-22H2,1-14H3,(H,51,52) |
InChI-Schlüssel |
AUWIQHKTWPAJEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=C(C=C1)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)O)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


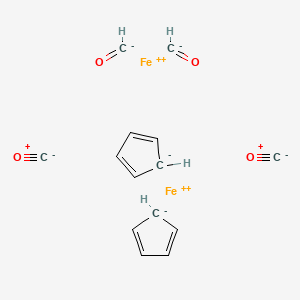
![4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride](/img/structure/B12512557.png)
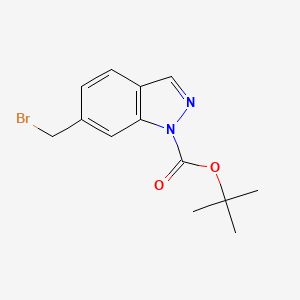

![tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane](/img/structure/B12512587.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine](/img/structure/B12512593.png)
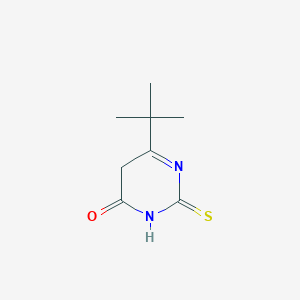
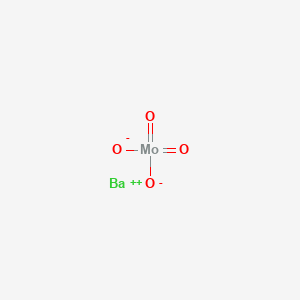
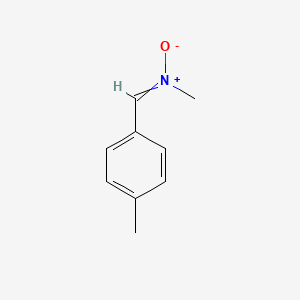

![[4,5-Bis(acetyloxy)-6-(4-methoxyphenoxy)-3-{[3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate](/img/structure/B12512614.png)
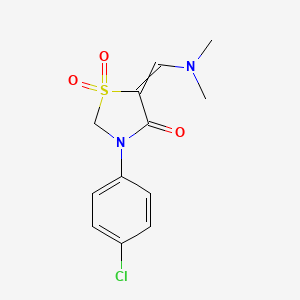

![1-Acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B12512654.png)
